Cas no 1139719-95-1 (1-Benzyl-7-methylquinolin-1-ium bromide)

1-Benzyl-7-methylquinolin-1-ium bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AX67293-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$940.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1258274-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$1675 | 2025-02-21 | |
eNovation Chemicals LLC | Y1258274-5mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 5mg |
$315 | 2023-09-04 | |
eNovation Chemicals LLC | Y1258274-5mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 5mg |
$370 | 2023-04-06 | |
Oakwood | 188694-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$940.00 | 2023-09-17 | |
1PlusChem | 1P01ER8D-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$1045.00 | 2023-12-26 | |
Oakwood | 188694-5mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 5mg |
$135.00 | 2023-03-29 | |
eNovation Chemicals LLC | Y1258274-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$1585 | 2024-06-05 | |
eNovation Chemicals LLC | Y1258274-10mg |
1-Benzyl-7-methylquinolin-1-ium bromide |
1139719-95-1 | 97% | 10mg |
$1675 | 2025-02-25 |
1-Benzyl-7-methylquinolin-1-ium bromide 関連文献
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
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5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
1-Benzyl-7-methylquinolin-1-ium bromideに関する追加情報
Introduction to 1-Benzyl-7-methylquinolin-1-ium bromide (CAS No. 1139719-95-1)
1-Benzyl-7-methylquinolin-1-ium bromide, identified by the Chemical Abstracts Service Number (CAS No.) 1139719-95-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities. The presence of both a benzyl group and a methyl substituent at specific positions on the quinoline core imparts unique chemical and pharmacological properties, making it a subject of intense research interest.
The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs derived from this structure exhibiting potent antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 1-Benzyl-7-methylquinolin-1-ium bromide stands out due to its structural modifications that enhance its interaction with biological targets. The benzyl group at the 1-position and the methyl group at the 7-position contribute to the compound's stability and reactivity, enabling it to participate in various biochemical pathways.
In recent years, there has been a surge in research focused on developing novel quinoline derivatives with improved pharmacokinetic profiles and target specificity. 1-Benzyl-7-methylquinolin-1-ium bromide has been investigated for its potential applications in treating various diseases, particularly those involving dysregulated cellular signaling pathways. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for further development.
The synthesis of 1-Benzyl-7-methylquinolin-1-ium bromide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The bromination step is particularly critical, as it introduces the bromide ion that confers solubility and reactivity characteristics necessary for subsequent biochemical studies. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve regioselective functionalization of the quinoline ring.
One of the most compelling aspects of 1-Benzyl-7-methylquinolin-1-ium bromide is its potential as an intermediate in the development of more complex drug molecules. Researchers have explored its use in constructing hybrid compounds that combine the advantages of quinoline derivatives with other pharmacophores. These hybrid molecules are designed to enhance binding affinity and reduce off-target effects, thereby improving therapeutic efficacy.
The pharmacological profile of 1-Benzyl-7-methylquinolin-1-ium bromide has been studied using both in vitro and in vivo models. In cell-based assays, the compound has demonstrated selective inhibition of certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, animal studies have shown promising results in terms of toxicity profile and bioavailability, indicating that further preclinical development is warranted.
Computational chemistry approaches have also played a crucial role in understanding the molecular interactions of 1-Benzyl-7-methylquinolin-1-ium bromide with biological targets. Molecular docking simulations have revealed that this compound can bind effectively to specific pockets on protein surfaces, modulating their activity. These insights have guided experimental efforts toward optimizing its structure for better pharmacological outcomes.
The future directions of research on 1-Benzyl-7-methylquinolin-1-ium bromide include exploring its mechanism of action in detail and identifying potential therapeutic applications beyond cancer treatment. Studies are ongoing to evaluate its effects on inflammatory pathways and neurodegenerative diseases, where quinoline derivatives have shown promise. Furthermore, efforts are being made to develop novel formulations that enhance the delivery and bioavailability of this compound.
In conclusion, 1-Benzyl-7-methylquinolin-1-ium bromide (CAS No. 1139719-95-1) is a structurally unique and biologically active compound with significant potential in pharmaceutical applications. Its synthesis, pharmacological properties, and computational studies underscore its importance as a research tool and a candidate for drug development. As advancements continue in medicinal chemistry and drug discovery, 1-Benzyl-7-methylquinolin-1-ium bromide is poised to play a crucial role in addressing unmet medical needs.
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